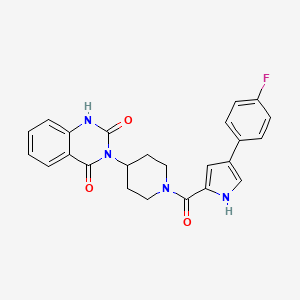

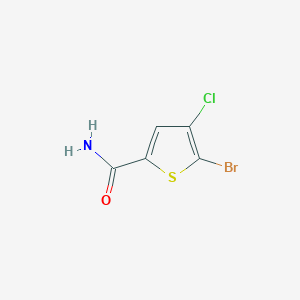

![molecular formula C20H18N4O3 B2958781 N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105227-10-8](/img/structure/B2958781.png)

N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antioxidant Activities

Compounds isolated from endophytic fungi, such as Botryosphaeria dothidea, including derivatives with complex molecular structures similar to the query compound, have demonstrated significant antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents from natural sources (Jian Xiao et al., 2014).

Anti-inflammatory and Analgesic Properties

Derivatives of propanamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating pain and inflammation without causing significant side effects, such as gastric lesions. This research indicates the importance of structural modification in enhancing the efficacy and safety profile of pharmaceutical agents (B. Berk et al., 2009).

Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, have been synthesized and tested for their antioxidant and anticancer activities. Some of these compounds showed higher antioxidant activity than ascorbic acid and demonstrated selective cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (I. Tumosienė et al., 2020).

Corrosion Inhibition

Spiropyrimidinethiones, a class of compounds that may include structures similar to the query compound, have been explored for their corrosion inhibition properties on mild steel in acidic solutions. These studies provide insights into the development of novel corrosion inhibitors for industrial applications, demonstrating the versatility of such molecular frameworks in materials science (M. Yadav et al., 2015).

Methodological Advances in Synthesis

Research has also focused on the synthesis of complex molecules, including indole-based chalcones, which can induce nonapoptotic cell death (methuosis) in cancer cells. This highlights the compound's relevance in developing new therapeutic strategies against cancer, especially in cases resistant to traditional treatments (M. W. Robinson et al., 2012).

作用機序

Target of Action

Similar compounds have been shown to target cysteine residues in the atp binding site . This suggests that the compound may interact with proteins that have cysteine residues in their ATP binding sites.

Mode of Action

It is suggested that similar compounds can form a covalent bond with a cysteine residue in the atp binding site . This could potentially alter the protein’s function, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to inhibit the polymerization of tubulin , which is a critical process in cell division. This suggests that the compound may affect cell division and other processes dependent on tubulin polymerization.

Result of Action

Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that the compound may have similar effects.

特性

IUPAC Name |

N-(3-methoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-27-14-6-4-5-13(11-14)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVBQDXBSPBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)

![2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)

![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)

![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)

![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)